3-Amino-6-fluoro-benzofuran-2-carboxylic acid methyl ester
Overview
Description
3-Amino-6-fluoro-benzofuran-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C10H8FNO3 and its molecular weight is 209.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Benzofuran derivatives, such as those related to "3-Amino-6-fluoro-benzofuran-2-carboxylic acid methyl ester," have been synthesized and tested for anti-HIV activities. In particular, a study found that ethyl 3-bromomethyl-6-methoxycoumarlate displayed an ability to inhibit HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations (Mubarak et al., 2007).
Compounds structurally related to "this compound" have been evaluated for their lipase-catalyzed kinetic resolution, which is an important step in the synthesis of enantiomerically pure compounds (Ferorelli et al., 2001).
Fluoro-containing amino acids, analogous to "this compound," have been synthesized and used as potent HCV NS3 protease inhibitors (Hu & Han, 2008).
Derivatives of benzofuran, including those structurally similar to "this compound," have shown potential in antibacterial applications, particularly against HIV strains (Egawa et al., 1984).
The Suzuki cross-coupling reaction has been used for synthesizing novel fluorescent coumarin derivatives, including benzofuran compounds, indicating potential applications in fluorescence-based technologies (Zen et al., 2014).
A series of 3-substituted-benzofuran-2-carboxylic esters, similar to "this compound," were synthesized and evaluated as ischemic cell death inhibitors, demonstrating potential therapeutic applications (Suh et al., 2010).
Properties
IUPAC Name |
methyl 3-amino-6-fluoro-1-benzofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFPVHQXQDCVSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)C=C(C=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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